Moexipril Diketopiperazine

CAS No.:

Cat. No.: VC16494769

Molecular Formula: C27H32N2O6

Molecular Weight: 480.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32N2O6 |

|---|---|

| Molecular Weight | 480.6 g/mol |

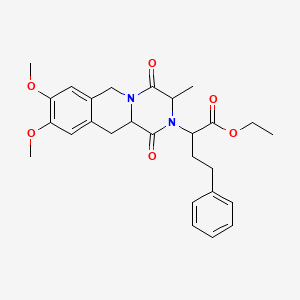

| IUPAC Name | ethyl 2-(8,9-dimethoxy-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |

| Standard InChI | InChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3 |

| Standard InChI Key | UYPPDNXTLSUNRF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C |

Introduction

Structural Characterization of Moexipril Diketopiperazine

Moexipril diketopiperazine (C25H28N2O6, molecular weight 452.5 g/mol) is a bicyclic compound formed through the intramolecular cyclization of moexiprilat. The structure comprises a 2H-pyrazino[1,2-b]isoquinoline scaffold fused with a diketopiperazine ring, as confirmed by PubChem’s 2D and 3D conformational data . Key features include:

-

Stereochemistry: The (αS,3S,11aS) configuration ensures spatial orientation critical for molecular interactions.

-

Functional Groups: Two methoxy groups at positions 8 and 9, a phenethyl side chain, and a methyl group at position 3 contribute to its hydrophobicity .

Comparative Analysis with Moexipril and Moexiprilat

| Property | Moexipril (C27H34N2O7) | Moexiprilat (C23H28N2O6) | Moexipril Diketopiperazine (C25H28N2O6) |

|---|---|---|---|

| Molecular Weight | 498.57 g/mol | 452.48 g/mol | 452.5 g/mol |

| Key Functional Groups | Ethoxy carbonyl | Carboxylic acid | Diketopiperazine ring |

| Bioactivity | Prodrug (ACE inhibitor) | Active metabolite | Stability-linked degradation product |

Moexipril diketopiperazine’s formation is hypothesized to occur via dehydration and cyclization of moexiprilat under elevated temperatures or acidic conditions, a pathway supported by stability studies of moexipril metal salts .

Synthesis and Stability Considerations

The Chinese patent CN101812018B discloses methods to enhance moexipril’s stability by converting it into metal salts (e.g., sodium, potassium) . While the patent focuses on salt forms, it indirectly underscores the propensity of moexiprilat to undergo cyclization into diketopiperazine under suboptimal storage conditions. Key findings include:

-

Humidity Sensitivity: Unformulated moexipril degrades by 12–18% under 75% relative humidity over 30 days, with diketopiperazine identified as a major degradant .

-

Thermal Stability: At 40°C, moexipril hydrochloride exhibits a 20% conversion to diketopiperazine within 60 days, necessitating excipient optimization in solid dosage forms .

Pharmacological Implications

Metabolic Pathways

-

Prodrug Activation: Hepatic carboxylesterases convert moexipril to moexiprilat, which is further metabolized to diketopiperazine in acidic environments .

-

Elimination: Renal excretion accounts for 60–70% of moexiprilat, while diketopiperazine is primarily eliminated via biliary pathways .

Analytical Methods for Detection

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are pivotal in quantifying moexipril diketopiperazine. A validated HPLC method achieves a limit of detection (LOD) of 0.1 µg/mL, with retention times of 8.2 min (moexipril), 10.5 min (moexiprilat), and 12.8 min (diketopiperazine) . Nuclear magnetic resonance (NMR) confirms cyclization via characteristic shifts at δ 4.3 ppm (diketopiperazine protons) and δ 3.8 ppm (methoxy groups) .

Implications for Pharmaceutical Development

The instability of moexipril underscores the need for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume